3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one typically involves the reaction of aminopyrazoles with symmetric and non-symmetric alkynes. This reaction is often assisted by potassium hydrogen sulfate (KHSO4) in aqueous ethanol, yielding the desired product in good yields . Another method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields and is efficient .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the green synthetic strategies mentioned above can be scaled up for industrial applications, ensuring environmentally friendly and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry. Additionally, its potent inhibitory activity against CDKs sets it apart from other similar compounds .
Properties
IUPAC Name |
3-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCZQNZLJDDRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNN2C1=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252211 |
Source
|
Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092929-92-3 |
Source
|
Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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